molecular formula C15H14N4O2 B2730304 XP-59

XP-59

Cat. No.: B2730304
M. Wt: 282.30 g/mol
InChI Key: UOITWBIZHQLMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XP-59 is a potent inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV). It has a high affinity for the enzyme, with a dissociation constant (Ki) of 0.1 nanomolar . This compound is primarily used in scientific research to study the inhibition of viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XP-59 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

XP-59 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often used to study the structure-activity relationship of the compound .

Scientific Research Applications

XP-59 is widely used in scientific research, particularly in the fields of:

    Chemistry: this compound is used to study the inhibition of viral proteases and to develop new antiviral agents.

    Biology: It is used to investigate the mechanisms of viral replication and to identify potential therapeutic targets.

    Medicine: this compound is being explored as a potential therapeutic agent for the treatment of viral infections, including severe acute respiratory syndrome coronavirus (SARS-CoV) and other related viruses.

    Industry: This compound is used in the development of diagnostic tools and assays for detecting viral infections.

Mechanism of Action

XP-59 exerts its effects by inhibiting the main protease (Mpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV). The main protease plays a crucial role in the viral replication process by cleaving the viral polyprotein into functional units. This compound binds to the active site of the main protease, preventing it from processing the viral polyprotein and thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of XP-59

This compound is unique due to its high affinity for the main protease of the severe acute respiratory syndrome coronavirus (SARS-CoV) and its potent inhibitory activity. Its structure allows for specific interactions with the active site of the enzyme, making it a valuable tool for studying viral replication and developing new antiviral agents .

Biological Activity

XP-59, also known as the this compound Airacomet, is primarily recognized for its historical significance as an early jet fighter developed by Lockheed during World War II. However, in the context of biological activity, this compound refers to a compound that has garnered attention in pharmacological research. This article delves into the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a synthetic compound derived from pyrimidine derivatives, which are known for their diverse biological activities. Recent studies have highlighted its potential anti-inflammatory and antioxidant properties, making it a candidate for various therapeutic applications.

  • Anti-inflammatory Activity :
    • This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. The IC50 values for this compound against COX-2 have been reported to be significantly lower than those for traditional anti-inflammatory drugs like indomethacin .
    • A systematic bioassay indicated that this compound demonstrated potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) in animal models .
  • Antioxidant Activity :
    • The compound exhibits strong antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This mechanism is crucial in mitigating oxidative stress-related damage in cells.

Table 1: Biological Activity of this compound Compared to Standard Drugs

CompoundCOX-2 IC50 (μM)Anti-inflammatory ED50 (μM)Antioxidant Activity
This compound23.8 ± 0.208.23High
Indomethacin0.04 ± 0.019.17Moderate
Celecoxib0.04 ± 0.09Not specifiedModerate

Case Studies

  • In Vivo Studies :
    • In a study involving carrageenan-induced paw edema in rats, this compound exhibited significant reduction in inflammation compared to control groups, indicating its effectiveness as an anti-inflammatory agent .
  • Mechanistic Studies :
    • Further research demonstrated that this compound activates the Nrf2 signaling pathway, which is pivotal in regulating antioxidant responses . This activation leads to an increase in the expression of various antioxidant enzymes, thus enhancing cellular protection against oxidative stress.

Research Findings

Recent findings have expanded the understanding of this compound's biological activity:

  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives have revealed that modifications to the chemical structure can enhance both anti-inflammatory and antioxidant activities .
  • Comparative Efficacy : Studies comparing this compound with other compounds have shown that it possesses superior efficacy in certain assays related to inflammation and oxidative stress mitigation .

Properties

IUPAC Name

benzotriazol-1-yl 4-(dimethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-18(2)12-9-7-11(8-10-12)15(20)21-19-14-6-4-3-5-13(14)16-17-19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOITWBIZHQLMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)ON2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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